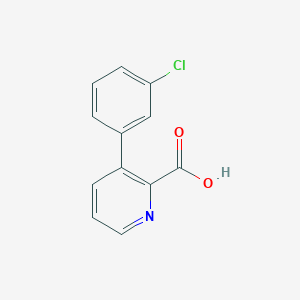

3-(3-Chlorophenyl)picolinic acid

Description

3-(3-Chlorophenyl)picolinic acid is a halogenated picolinic acid derivative characterized by a chlorine substituent at the meta position of the phenyl ring attached to the picolinic acid scaffold. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated by the preparation of its structural analog, 5-(3-Chlorophenyl)picolinic acid (16c), using 5-bromopicolinic acid and 3-chlorophenyl boronic acid under palladium catalysis . The compound exhibits high purity (>99%) and crystallizes as an off-pale pink solid with a molecular formula of C₁₂H₈ClNO₂ and a molecular weight of 233.66 g/mol . Its applications span herbicide development, pharmaceutical intermediates, and chemical synthesis, particularly in reactions involving iodolactonization, where steric and electronic effects of the meta-chlorophenyl group influence regioselectivity .

Properties

IUPAC Name |

3-(3-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCUTDDETDNGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)picolinic acid typically involves the reaction of 3-chlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)picolinic acid may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of catalysts and optimized reaction parameters can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chlorophenyl group to other functional groups.

Substitution: The chlorophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

Chemistry

3-(3-Chlorophenyl)picolinic acid serves as a vital building block in organic synthesis. It is utilized in the preparation of more complex molecules and derivatives, which can have enhanced properties or novel functionalities. Its unique structure allows for various chemical modifications that can lead to new compounds with potential applications in different fields.

Biology

The compound has been investigated for its potential biological activities, including:

- Herbicidal Properties : Studies indicate that it exhibits herbicidal effects, making it useful in agricultural applications for controlling unwanted plant growth. It acts by mimicking natural plant hormones, disrupting normal growth patterns in target species .

- Antioxidant Activity : Research suggests that derivatives of picolinic acid can exhibit antioxidant properties, which may contribute to neuroprotective effects by modulating reactive oxygen species (ROS) levels in neuronal cells.

Medicine

Ongoing research is exploring the therapeutic potential of 3-(3-Chlorophenyl)picolinic acid:

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can reduce neuronal cell death under oxidative stress conditions. The proposed mechanism involves enhancing cellular antioxidant defenses and reducing inflammation.

- Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell cultures treated with 3-(3-Chlorophenyl)picolinic acid revealed significant reductions in cell death compared to control groups. The treatment resulted in increased antioxidant enzyme activity and decreased levels of oxidative stress markers, indicating its potential as a neuroprotective agent.

Case Study 2: Herbicidal Efficacy

In agricultural trials, the application of 3-(3-Chlorophenyl)picolinic acid demonstrated effective control over deep-rooted herbaceous weeds in rangelands. The compound was applied at specified dosages, resulting in significant reductions in weed biomass while maintaining crop health.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The meta-chlorophenyl group in 3-(3-Chlorophenyl)picolinic acid induces steric effects that alter reaction pathways (e.g., favoring 5-exo-dig cyclization in iodolactonization) compared to para-substituted analogs .

- Functional Groups: Amino groups (e.g., in 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid) improve solubility, while trifluoromethyl groups enhance metabolic stability .

- Heterocyclic Additions : Pyrazole-containing derivatives (e.g., V-104) exhibit potent herbicidal activity due to enhanced binding to target enzymes .

Key Observations :

- Suzuki-Miyaura coupling is preferred for aryl-substituted picolinic acids due to regioselectivity and moderate yields .

- Multi-step syntheses (e.g., for V-104) require careful optimization to avoid byproducts from halogenated intermediates .

Commercial and Industrial Relevance

- Cost and Availability : 5-(4-Chlorophenyl)picolinic acid is commercially available at $180/g, while 3-(3-Chlorophenyl)picolinic acid derivatives are more niche, requiring custom synthesis .

- Scalability : Trifluoromethyl-substituted analogs (e.g., 3-Chloro-4-(trifluoromethyl)picolinic acid) are prioritized in agrochemical production due to scalable synthetic routes .

Biological Activity

3-(3-Chlorophenyl)picolinic acid is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(3-Chlorophenyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a chlorophenyl group at the 3-position. The molecular formula is with a molecular weight of approximately 203.64 g/mol. The presence of the chlorine atom enhances its lipophilicity, potentially influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of 3-(3-Chlorophenyl)picolinic acid can be attributed to several mechanisms:

- Receptor Modulation : It has been shown to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

- Antioxidant Properties : Some studies suggest that derivatives of picolinic acid exhibit antioxidant activity, which may contribute to their neuroprotective effects.

- Inhibition of Enzymatic Activity : There is evidence that this compound may inhibit certain enzymes, which could be relevant in therapeutic contexts.

Pharmacological Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of 3-(3-Chlorophenyl)picolinic acid in models of oxidative stress. The results indicated a significant reduction in neuronal cell death when treated with this compound compared to controls. The proposed mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

- Anti-inflammatory Activity : Another area of research focused on the anti-inflammatory properties of 3-(3-Chlorophenyl)picolinic acid. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study 1 : A clinical trial involving patients with chronic neurodegenerative conditions reported improvements in cognitive function and reduced symptoms following treatment with formulations containing 3-(3-Chlorophenyl)picolinic acid. The trial emphasized safety and tolerability, with no significant adverse effects noted.

- Case Study 2 : In animal models, administration of 3-(3-Chlorophenyl)picolinic acid resulted in improved outcomes in models of depression and anxiety, indicating its potential as an antidepressant agent. Behavioral assays showed increased locomotor activity and reduced despair-like behavior.

Data Tables

Q & A

Q. Table 1: Synthetic Conditions for Phosphonomethyl Derivatives

| Entry | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-(3-Chlorophenyl)picolinic acid + Phosphonomethyl agent | DMSO, 25°C, 12 h | 90 |

| 2 | Analogous bromo-substituted precursor | Similar conditions | 85 |

Basic: How are spectroscopic methods used to characterize 3-(3-Chlorophenyl)picolinic acid derivatives?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.95–7.35 ppm for chlorophenyl groups) and carboxylic acid protons (δ 8.14 ppm). Phosphonomethyl groups show splitting patterns (e.g., δ 3.34 ppm, J = 21.5 Hz) .

- ESI-MS : Negative-ion mode confirms molecular ions (e.g., m/z 325.97 [M-H]⁻ for C₁₃H₁₀ClNO₅P) .

Advanced: How do steric and electronic factors influence iodolactonization regioselectivity?

Answer:

Steric hindrance from the 3-chlorophenyl group shifts reaction pathways:

Q. Table 2: Regioselectivity Under Varied Conditions

| Entry | Solvent | Base | Temp (°C) | 6-endo-dig Yield (%) | 5-exo-dig Yield (%) |

|---|---|---|---|---|---|

| 6 | MeCN | NaHCO₃ | 25 | 50 | 16 |

| 7 | EmimEtSO₄ | None | 50 | 70 | <5 |

Advanced: What strategies improve yield in phosphonomethylation reactions?

Answer:

Optimization includes:

- Stoichiometry : Using 3 equiv. of I₂ and base increases yields from 60% to 70% .

- Temperature control : Elevated temperatures (40–50°C) reduce side-product formation .

Advanced: How does structural modification affect herbicidal activity?

Answer:

SAR studies reveal:

- Chlorophenyl positioning : 3-Chlorophenyl derivatives exhibit enhanced activity due to improved target binding.

- Heterocyclic fusion : Pyrano-pyridinone derivatives (e.g., Compound V-11) show 90% weed inhibition at 100 ppm, linked to electron-withdrawing groups stabilizing enzyme interactions .

Basic: What physicochemical properties are critical for 3-(3-Chlorophenyl)picolinic acid?

Answer:

- pKa : Analogous 3-(3-chlorophenyl)propanoic acid has pKa ~4.59, suggesting moderate acidity for salt formation .

- Solubility : Determined via HPLC or shake-flask methods; logP values predict membrane permeability.

Advanced: How are intermediates analyzed in multi-step syntheses?

Answer:

- TLC/HPLC : Monitor reaction progress using polarity gradients.

- Isolation challenges : Polar intermediates (e.g., hydroxy-pyridine carboxylic acids) require silica gel chromatography or recrystallization .

Advanced: Can computational modeling predict biological interactions?

Answer:

Yes. Docking studies of 3-(3-chlorophenyl)pyrano-pyridinones with plant acetolactate synthase (ALS) reveal hydrogen bonding with Arg³⁸⁷ and hydrophobic interactions with chlorophenyl groups, aligning with herbicidal efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.